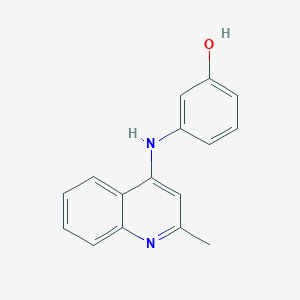

3-(2-Methylquinolin-4-ylamino)phenol

Description

3-(2-Methylquinolin-4-ylamino)phenol is a quinoline derivative characterized by a 2-methylquinoline core linked to a phenol group via an amino bridge at the 4-position of the quinoline ring. This structure confers unique physicochemical and biological properties, making it a candidate for pharmaceutical and materials science research. Its synthesis typically involves condensation reactions between substituted quinolines and aminophenols, as demonstrated in analogous compounds .

Properties

Molecular Formula |

C16H14N2O |

|---|---|

Molecular Weight |

250.29 g/mol |

IUPAC Name |

3-[(2-methylquinolin-4-yl)amino]phenol |

InChI |

InChI=1S/C16H14N2O/c1-11-9-16(14-7-2-3-8-15(14)17-11)18-12-5-4-6-13(19)10-12/h2-10,19H,1H3,(H,17,18) |

InChI Key |

OLVAXNKVWYWHSD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=C1)NC3=CC(=CC=C3)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Analogues :

4-(Hydroxyphenylamino)-2-methylquinolines: Synthesized by Avetisyan et al. (2007), these compounds feature hydroxy-phenylamino substituents at the quinoline 4-position. Modifications at the 6- and 8-positions of the quinoline ring influence fluorescence and solubility .

2-(2-Methylquinolin-4-ylamino)-N-phenyl acetamide: This acetamide derivative, studied for antileishmanial activity, shares the 2-methylquinolin-4-ylamino motif but replaces the phenol group with an N-phenyl acetamide chain, altering its ADME profile .

3-(4-Chlorophenyl)-1-(2-methyl-4-phenylquinolin-3-yl)prop-2-en-1-one: A chalcone-quinoline hybrid with a 2-methylquinoline core, this compound exhibits π-π interactions in its crystal structure, which are absent in the phenol-containing target compound .

Physicochemical Properties

Table 1: Comparative Physicochemical Data

- The phenol group in the target compound improves solubility compared to acetamide derivatives but may reduce membrane permeability .

- π-π interactions observed in chalcone-quinoline hybrids (e.g., centroid distances of 3.428 Å ) are absent in the target compound due to its lack of extended conjugated systems.

Antimicrobial and Antiparasitic Effects :

- The acetamide derivative 2-(2-Methylquinolin-4-ylamino)-N-phenyl acetamide shows potent antileishmanial activity (IC₅₀ < 10 µM) but moderate metabolic stability in liver microsomes .

- Chalcone-quinoline hybrids exhibit broad-spectrum antimicrobial activity, suggesting that the quinoline scaffold enhances bioactivity. However, the target compound’s phenol group may confer distinct mechanisms, such as hydrogen bonding with biological targets .

Fluorescence Properties :

- 4-(Hydroxyphenylamino)-2-methylquinolines display strong fluorescence (λem = 450–500 nm), which is modulated by substituents on the quinoline ring. The target compound’s fluorescence is likely similar but requires experimental validation .

Pharmacokinetic Considerations

- Metabolism: Rat liver microsome studies for the acetamide derivative show moderate CYP450-mediated oxidation . The phenol group in the target compound may undergo glucuronidation, altering its metabolic pathway.

- Permeability: The acetamide derivative’s low solubility limits its Caco-2 permeability (Papp < 1 × 10⁻⁶ cm/s), whereas the phenol derivative’s higher solubility could improve absorption .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.